molecular formula C9H18N2 B12357694 (Octahydroindolizin-2-yl)methanamine

(Octahydroindolizin-2-yl)methanamine

Cat. No.: B12357694
M. Wt: 154.25 g/mol
InChI Key: XIGLLLYLIZSLNU-UHFFFAOYSA-N
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Description

(Octahydroindolizin-2-yl)methanamine is a chemical compound with the molecular formula C₉H₁₈N₂ It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydroindolizin-2-yl)methanamine typically involves the reduction of indolizine derivatives. One common method is the hydrogenation of indolizine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol and a temperature range of 25-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Octahydroindolizin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as PhI(OAc)₂ in combination with TEMPO.

    Reduction: It can be reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PhI(OAc)₂ and TEMPO in acetonitrile at room temperature.

    Reduction: LiAlH₄ in dry ether at 0-25°C.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

(Octahydroindolizin-2-yl)methanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

The compound’s derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them potential candidates for therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (Octahydroindolizin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (Octahydroindolizin-5-yl)methanamine: Another derivative of indolizine with similar reactivity but different positional isomerism.

    (Oxolan-2-yl)methanamine: A related compound with a different heterocyclic core, exhibiting distinct chemical properties.

Uniqueness

(Octahydroindolizin-2-yl)methanamine is unique due to its specific bicyclic structure, which imparts distinct reactivity and binding characteristics. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-2-ylmethanamine

InChI

InChI=1S/C9H18N2/c10-6-8-5-9-3-1-2-4-11(9)7-8/h8-9H,1-7,10H2

InChI Key

XIGLLLYLIZSLNU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(CC2C1)CN

Origin of Product

United States

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